

Application Note: Mass Spectrometry Analysis of [pTyr5] EGFR (988-993)

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Compound of Interest

Compound Name: [pTyr5] EGFR (988-993) (TFA)

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Abstract

This document provides a detailed protocol for the analysis of the synthetic phosphopeptide, [pTyr5] EGFR (988-993), corresponding to the phosphorylated Tyr992 residue of the human Epidermal Growth Factor Receptor (EGFR). This site is critical for intracellular signal transduction, primarily through the recruitment of phospholipase C-gamma 1 (PLCy-1).[1][2] This application note outlines a standard workflow using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the identification and characterization of this phosphopeptide, making it a valuable resource for researchers in cell signaling, cancer biology, and drug development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its C-terminal tail. These phosphorylated sites act as docking points for various downstream signaling proteins containing Src Homology 2 (SH2) domains.

The phosphorylation of Tyrosine 992 (pTyr992) is a key event in EGFR signaling. It creates a primary binding site for the SH2 domain of PLCy-1.[1][2] The recruitment and subsequent activation of PLCy-1 lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This pathway is crucial for various







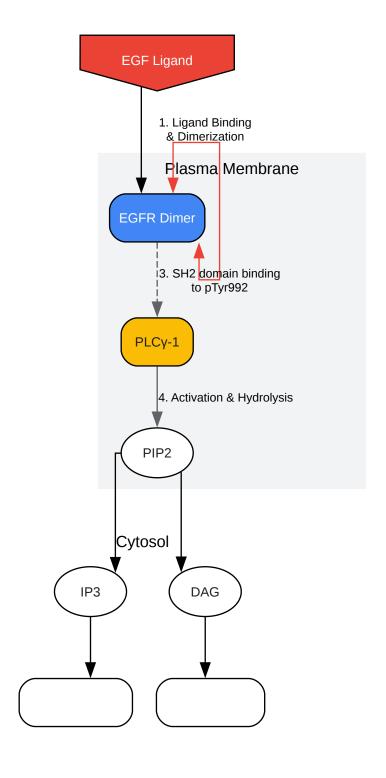
cellular responses. Given its importance, accurately identifying and quantifying the phosphorylation at Tyr992 is essential for understanding EGFR-mediated signaling in normal and pathological states, such as cancer.[3]

Mass spectrometry (MS) is a powerful and indispensable tool for the site-specific analysis of protein phosphorylation.[4][5] This note details a robust LC-MS/MS method for the analysis of a synthetic peptide standard, Asp-Ala-Asp-Glu-pTyr-Leu ([pTyr5] EGFR (988-993)), which is crucial for method development, instrument calibration, and as a standard in quantitative phosphoproteomic workflows.

Signaling Pathway Context

The phosphorylation of EGFR at Tyr992 initiates a distinct signaling cascade. The diagram below illustrates the recruitment of PLCy-1 to this specific phosphosite and the subsequent downstream signaling events.





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Caption: EGFR pTyr992 signaling pathway.

Experimental Protocol



This section provides a comprehensive protocol for the LC-MS/MS analysis of the [pTyr5] EGFR (988-993) peptide. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

- Peptide: [pTyr5] EGFR (988-993) (TFA salt), sequence D-A-D-E-pY-L. Lyophilized powder.
- Solvents:
 - Water, LC-MS Grade
 - o Acetonitrile (ACN), LC-MS Grade
 - Formic Acid (FA), LC-MS Grade
- Solutions:
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in 90% Acetonitrile
 - Reconstitution Solution: 0.1% Formic Acid in 3% Acetonitrile
- Centrifuge the vial of lyophilized peptide briefly to collect the powder at the bottom.
- Reconstitute the peptide in the Reconstitution Solution to a stock concentration of 1 mg/mL.
- Vortex gently for 30 seconds to ensure complete dissolution.
- Prepare a working solution of 10 pmol/μL by diluting the stock solution with Solvent A.
- For a standard LC-MS/MS run, inject 1-5 μL of the working solution (equivalent to 10-50 pmol on column).



Parameter	Setting	
LC System	High-performance nano-flow or micro-flow LC system	
Column	C18 Reverse-Phase, 1.7-3 μm particle size, e.g., 75 μm x 150 mm	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in 90% Acetonitrile	
Flow Rate	300 nL/min (for nano-flow)	
Column Temperature	40 °C	
Injection Volume	1 - 5 μL	
Gradient	2% to 35% B over 30 min, 35% to 80% B over 5 min, hold 5 min, re-equilibrate	

Parameter	Setting	
Mass Spectrometer	High-resolution Orbitrap or Q-TOF instrument	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Capillary Voltage	1.8 - 2.2 kV	
MS1 Scan Range	350 - 1200 m/z	
MS1 Resolution	> 60,000	
Data Dependent Acquisition	Top 5 most intense precursors	
Isolation Window	1.6 m/z	
Fragmentation Method	Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)	
Collision Energy	Normalized Collision Energy (NCE) of 27-30%	
MS2 Resolution	> 15,000	
Dynamic Exclusion	20 seconds	



Data and Expected Results

The analysis should confirm the identity and phosphorylation status of the peptide. Key data points are summarized below.

Property	Value	
Sequence	Asp-Ala-Asp-Glu-pTyr-Leu (DADEpYL)	
Molecular Formula	C31H44N6O17P	
Monoisotopic Mass	803.2500 Da	
Average Mass	803.682 Da	

High-resolution MS1 analysis should detect the peptide's precursor ions. The most common charge states in positive ESI are [M+2H]²⁺ and [M+3H]³⁺.

Ion Species	Theoretical m/z
[M+H] ⁺	804.2573
[M+2H] ²⁺	402.6323
[M+3H] ³⁺	268.7573

Note: The observed m/z should be within 5 ppm of the theoretical value.

Tandem MS (MS/MS) of the precursor ion will generate a series of fragment ions (b- and y-ions) that confirm the peptide sequence. For phosphopeptides fragmented by CID or HCD, a characteristic neutral loss of phosphoric acid (-98 Da) from the precursor ion is often a dominant peak.[6]



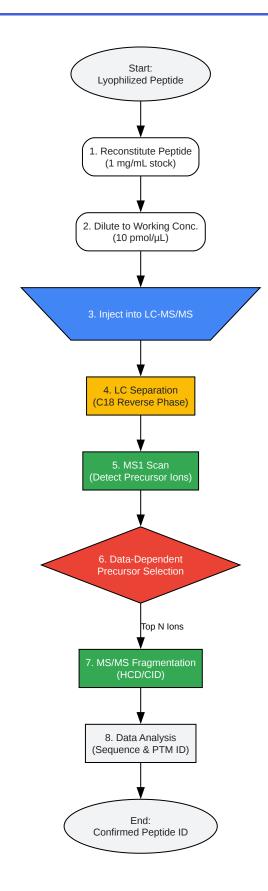
Fragment Ion	Theoretical m/z	Fragment Ion	Theoretical m/z
bı	116.0342	y 1	131.0968
b ₂	187.0714	y ₂	374.1338
bз	302.1000	Уз	503.1764
b ₄	431.1425	y 4	618.2039
b ₅ -pY	674.1795	y 5	689.2411
b ₆	787.2636	y 6	787.2636

Note: The table lists the major expected fragment ions. The presence of immonium ions and ions with neutral losses (H_2O , NH_3) is also expected.

Visualization of Workflow

The following diagram outlines the logical steps of the experimental workflow, from sample preparation to data analysis.





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Caption: LC-MS/MS workflow for phosphopeptide analysis.



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